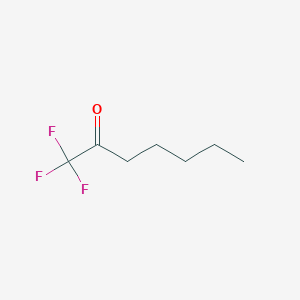

1,1,1-Trifluoroheptan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

453-41-8 |

|---|---|

Molecular Formula |

C7H11F3O |

Molecular Weight |

168.16 g/mol |

IUPAC Name |

1,1,1-trifluoroheptan-2-one |

InChI |

InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-5H2,1H3 |

InChI Key |

IEERMGHTUVPIFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoroheptan 2 One and Trifluoromethyl Ketones

Nucleophilic Additions to the Trifluoromethyl Ketone Carbonyl

The primary mode of reaction for trifluoromethyl ketones involves the addition of nucleophiles to the highly electrophilic carbonyl carbon. libretexts.orgyoutube.com The CF₃ group's inductive effect makes the carbonyl carbon more susceptible to attack compared to non-fluorinated ketones. nih.gov This enhanced reactivity often leads to the formation of stable tetrahedral adducts. acs.orgacs.org

Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group of α,β-unsaturated trifluoromethyl ketones. libretexts.org These reactions typically proceed via a 1,2-addition pathway, where the nucleophile attacks the carbonyl carbon directly. libretexts.orglibretexts.org This regioselectivity is attributed to the hard nature of these organometallic reagents, which favors attack at the hard electrophilic center of the carbonyl carbon over the softer β-carbon of the alkene (in a conjugate or 1,4-addition). researchgate.net The reaction between an organometallic reagent and a ketone like 1,1,1-trifluoroheptan-2-one results in the formation of a tertiary alcohol after an aqueous workup. youtube.com

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated. youtube.com For α,β-unsaturated systems, the 1,2-addition is often under kinetic control and irreversible, especially with strong nucleophiles like Grignard reagents, leading predominantly to the 1,2-adduct. libretexts.orglibretexts.org

| Organometallic Reagent | Substrate Type | Predominant Addition Type | Product Type |

|---|---|---|---|

| Grignard Reagents (R-MgX) | α-Trifluoromethyl Ketone | 1,2-Addition | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | α-Trifluoromethyl Ketone | 1,2-Addition | Tertiary Alcohol |

| Organocuprates (R₂CuLi) | α,β-Unsaturated Ketone | 1,4-Addition (Conjugate) | Ketone |

The development of asymmetric methods for nucleophilic additions to fluorinated ketones is of significant interest for synthesizing chiral fluorinated molecules. chimia.chnih.gov Catalytic enantioselective additions of organoboron reagents to trifluoromethyl ketones have been achieved using chiral aminophenol-derived catalysts. nih.gov For instance, the addition of allylboronic acid pinacol (B44631) ester to trifluoromethyl phenyl ketone can yield tertiary homoallylic alcohols with high enantiomeric ratios (up to 96:4 e.r.). nih.gov

These reactions are often controlled by non-bonding interactions, such as those between an ammonium (B1175870) group on the catalyst and the fluorine atoms of the ketone, which help to dictate the facial selectivity of the nucleophilic attack. nih.gov Similarly, photoredox organocatalysis has been used for the enantioselective α-trifluoromethylation of aldehydes, demonstrating a strategy to construct trifluoromethyl-containing stereocenters. nih.gov This approach merges enamine catalysis with photoredox cycles to facilitate the addition of a trifluoromethyl radical to an enamine intermediate. nih.gov

| Reaction Type | Reagents | Catalyst System | Product | Enantioselectivity |

|---|---|---|---|---|

| Allylation | Allyl–B(pin) | Chiral Aminophenol / NaOt-Bu | Chiral Tertiary Homoallylic Alcohol | Up to 96:4 e.r. nih.gov |

| α-Trifluoromethylation | R-I, R-Br (Perfluoroalkyl Halides) | Iridium Photocatalyst / Chiral Imidazolidinone | α-Trifluoromethyl Aldehyde | 96-99% ee nih.gov |

| Fluorination | Electrophilic Fluorinating Agent (e.g., F-TEDA) | Chiral Anion Phase-Transfer / Enamine Catalysis | α-Fluoro-α-Substituted Cyclohexanone | High enantioselectivity acs.org |

Reactions Involving the α-Carbon and Fluorine Atoms

Beyond the carbonyl group, the trifluoromethyl moiety itself can participate in unique chemical transformations, including reactions that involve the cleavage of strong C-F bonds.

The activation and subsequent cleavage of C-F bonds in α-trifluoromethyl ketones represent a significant synthetic challenge and opportunity. rsc.org An important strategy involves a palladium-catalyzed defluorination/arylation reaction. rsc.orgrsc.org This process is thought to begin with a base-induced β-fluoride elimination from the α-trifluoromethyl ketone, which generates a 2,2-difluorovinyl ketone intermediate. rsc.org This is followed by a sequence of oxidative addition and further C-F bond activation steps catalyzed by the palladium complex, ultimately leading to fluorinated-α,β-unsaturated ketones with high Z-selectivity. rsc.org This method provides a rare example of selective double C–F bond cleavage of a CF₃ group. rsc.org

Direct functionalization at the α-carbon of trifluoromethyl ketones is challenging. However, strategies have been developed that proceed through intermediate species. One such approach involves the reaction of trifluoromethyl ketones with phosphine (B1218219) oxides. researchgate.net This reaction initiates a phospha-Brook rearrangement followed by β-fluoride elimination to form difluoroenol phosphinates. researchgate.net These intermediates serve as effective surrogates for difluoroenolates and can undergo various subsequent functionalization reactions, such as α-arylation, allylation, and aldol-type reactions. researchgate.net

Other methods for synthesizing α-trifluoromethyl ketones include the Cu-catalyzed trifluoromethylation of silyl (B83357) enol ethers and photoredox-catalyzed additions to alkynes. organic-chemistry.orgacs.orgacs.org Dual nickel/photoredox catalysis allows for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides, providing a tunable synthesis of these ketones under mild conditions. acs.org

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of these reactions is crucial for optimizing conditions and expanding their scope.

The nucleophilic addition to the carbonyl of a trifluoromethyl ketone, such as this compound, proceeds through a tetrahedral intermediate. acs.orgacs.org The stability of this intermediate is enhanced by the electron-withdrawing CF₃ group, which makes the initial nucleophilic attack more favorable compared to non-fluorinated ketones. For reactions with organometallic reagents like Grignard reagents, this leads to the formation of a stable magnesium alkoxide, which upon protonation yields the final alcohol product. youtube.com

The mechanism for the Pd-catalyzed defluorination/arylation is proposed to involve two potential pathways after the initial base-promoted β-F elimination that forms a difluorovinyl ketone. rsc.org DFT calculations and experimental evidence suggest a sequence involving a second β-F elimination or an oxidative addition of a C-F bond to the palladium catalyst. This catalytic cycle facilitates the selective cleavage of two C-F bonds from the original CF₃ group. rsc.org

In α-functionalization strategies, the key mechanistic step is often the transformation of the trifluoromethyl ketone into a more reactive intermediate. For example, the reaction with phosphine oxides is driven by the phospha-Brook rearrangement. researchgate.net This process involves the migration of a phosphinoyl group from carbon to oxygen, which is followed by the elimination of a fluoride (B91410) ion. This sequence effectively converts the relatively inert trifluoromethyl ketone into a versatile difluoroenolate equivalent, opening pathways for subsequent C-C bond-forming reactions at the α-position. researchgate.net

Radical Reaction Mechanisms

Radical reactions involving trifluoromethyl ketones often proceed through a chain mechanism characterized by initiation, propagation, and termination steps. libretexts.orglibretexts.orgwikipedia.org The generation of a trifluoromethyl radical (•CF₃) is a key initiation step, which can be achieved using various precursors under photoredox catalysis. nih.govnih.govacs.orgchinesechemsoc.orgresearchgate.netorientjchem.org For instance, trifluoroacetic anhydride (B1165640) (TFAA) can serve as a trifluoromethyl source in the presence of a photocatalyst like tris-(2,2′-bipyridine)ruthenium(II) hexafluorophosphate, which, upon irradiation with visible light, facilitates the formation of the •CF₃ radical. researchgate.net

Once generated, the trifluoromethyl radical can participate in propagation steps. One common pathway is the addition of the •CF₃ radical to an enol or enolate derivative of a ketone. chinesechemsoc.org This addition forms a new carbon-carbon bond and generates a new radical intermediate. This intermediate can then propagate the chain by reacting with other molecules. For example, in the α-trifluoromethoxylation of ketones, a generated OCF₃ radical can be intercepted by an enol carbonate, leading to a radical chain process that forms the final product. nih.govacs.org The involvement of radical intermediates in these transformations is often confirmed by experiments showing that radical scavengers, such as TEMPO, inhibit the reaction. researchgate.net

The termination of the radical chain can occur through the combination of any two radical species in the reaction mixture. wikipedia.org

Table 1: Key Steps in Radical Reactions of Trifluoromethyl Ketones

| Step | Description | Example |

| Initiation | Generation of the initial radical species, often requiring an external energy source like light. | Homolytic cleavage of a precursor molecule to form a trifluoromethyl radical (•CF₃). libretexts.org |

| Propagation | A series of steps where a radical reacts with a stable molecule to form a new product and another radical, continuing the chain. | A •CF₃ radical adds to a ketone enolate, followed by the new radical intermediate reacting with another molecule to regenerate a •CF₃ radical or another reactive species. chinesechemsoc.org |

| Termination | The combination of two radical species to form a stable, non-radical product, thus ending the chain reaction. | Two •CF₃ radicals combine, or a •CF₃ radical combines with another radical intermediate in the reaction. wikipedia.org |

Ionic Reaction Mechanisms (e.g., Carbocation, Enolate Intermediates)

Ionic reaction mechanisms involving trifluoromethyl ketones are characterized by the formation of charged intermediates, such as carbocations or enolates.

Carbocation Intermediates: The presence of the electron-withdrawing trifluoromethyl group makes the formation of an adjacent carbocation (an α-(trifluoromethyl)carbenium ion) challenging, as this species is significantly destabilized. beilstein-journals.orgbeilstein-journals.org However, these carbocations can be generated as transient intermediates in acid-catalyzed reactions. For example, the protonation or Lewis acid activation of a trifluoromethyl ketone can lead to the formation of an oxygen-stabilized α-(trifluoromethyl)carbenium ion. beilstein-journals.org These highly reactive intermediates can then be trapped by nucleophiles, such as aromatic rings in Friedel-Crafts type reactions, to form new carbon-carbon bonds. beilstein-journals.org In some cases, deprotonation of these carbocation intermediates can lead to the formation of vinyl fluorides as side products. wikipedia.org

Enolate Intermediates: Despite the electron-withdrawing effect of the CF₃ group, which decreases the acidity of the α-protons, enolates of trifluoromethyl ketones can be generated and utilized in synthesis. The formation of these enolates often requires strong bases or specific reaction conditions. Metal enolates, such as those of lithium, titanium, and catecholboron, have been successfully generated from trifluoromethyl ketones or their precursors. acs.orgresearchgate.netresearchgate.netacs.org

Once formed, these enolates serve as potent nucleophiles. For example, catecholboron enolates, derived from the 1,4-hydroboration of α,β-unsaturated ketones, can react with electrophilic trifluoromethylating agents to produce α-trifluoromethylated ketones. acs.org Similarly, titanium ate enolates have been shown to undergo radical trifluoromethylation. researchgate.netacs.org The generation and trapping of these enolate intermediates provide a powerful strategy for introducing the trifluoromethyl group or for further functionalization of the ketone.

Transition State Analysis in Catalytic Processes

Understanding the transition states in catalytic processes involving trifluoromethyl ketones is crucial for explaining and predicting the stereochemical outcome of reactions. Computational studies and mechanistic proposals have provided insights into the key factors governing enantioselectivity.

In the catalytic enantioselective vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, a bifunctional organocatalyst plays a critical role. A proposed transition-state model suggests that the catalyst activates both reactants simultaneously through hydrogen bonding. acs.org The thiourea (B124793) or squaramide moiety of the catalyst is believed to hydrogen bond with the carbonyl oxygen of the trifluoromethyl ketone, while the basic quinuclidine (B89598) part deprotonates the alkylidenepyrazolone to form a dienolate. This dual activation orients the two reactants in a specific manner, leading to a favored approach of the nucleophile to one face of the ketone and thus controlling the stereoselectivity of the product. acs.org

Similarly, in the enantioselective fluorination of ketones, computational studies have been used to analyze the transition state. acs.org These studies suggest that the enantiodetermining step is the intramolecular transfer of a fluorine atom from the catalyst to an enamine intermediate. The preferred chair-like conformation of a seven-membered ring in the transition state, along with stabilizing interactions between aromatic rings, are identified as key factors that control the enantioselectivity of the fluorination. acs.org

Role in Specific Organic Transformations

This compound and related trifluoromethyl ketones are valuable substrates and reactive partners in a variety of important organic transformations, enabling the synthesis of complex fluorinated molecules.

Mannich Reactions

Trifluoromethyl ketones and their derivatives are effective electrophiles in Mannich-type reactions, which are fundamental carbon-carbon bond-forming reactions for the synthesis of β-amino carbonyl compounds. A stereoselective Mannich-type reaction has been developed using an oxazolidine (B1195125) derived from trifluoroacetaldehyde, which serves as a precursor to a chiral trifluoromethylated iminium ion. acs.org This electrophilic iminium intermediate reacts smoothly with silyl enol ethers (derived from ketones) in the presence of a Lewis acid. The reaction proceeds with good yield and high diastereoselectivity, affording enantiopure β-trifluoromethyl-β-amino ketones. These products can then be converted into other valuable compounds like γ-amino alcohols. acs.org

Table 2: Example of a Mannich-Type Reaction

| Electrophile Precursor | Nucleophile | Lewis Acid | Product Type | Diastereomeric Ratio (dr) |

| Chiral 2-Trifluoromethyl-1,3-oxazolidine | Trimethylsilyl enol ether of acetophenone | BF₃·Et₂O | β-Trifluoromethyl-β-amino ketone | Up to 96:4 |

Rearrangement Reactions (e.g., Neophyl Rearrangement)

Trifluoromethyl ketones can undergo various rearrangement reactions, often triggered by strong acids or radical initiators. A notable example is the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) (AlCl₃). beilstein-journals.orgd-nb.info This reaction can lead to the formation of 1,1-dichloro-1-alkenones. For substrates containing an electron-rich aromatic ring, this transformation can be followed by further reactions, including cyclization and a 1,2-rearrangement, to yield complex bicyclic structures. The proposed mechanism involves the formation of a dichloroalkyl cation, which can then undergo intramolecular cyclization and rearrangement. beilstein-journals.orgd-nb.info

In the realm of radical chemistry, a neophyl-type rearrangement has been observed in the oxidative radical trifluoromethylthiolation of α,α-diaryl allylic alcohols. researchgate.net This cascade reaction produces α-aryl-β-trifluoromethylthiolated ketones, indicating that radical rearrangements can be a viable pathway for functionalizing molecules with trifluoromethyl-containing groups. General rearrangement reactions often proceed through the formation of a more stable carbocation intermediate via a hydride or alkyl shift. wiley-vch.demasterorganicchemistry.com

Cross-Coupling Reactions as a Reactive Partner

Trifluoromethyl ketones and their derivatives have emerged as important partners in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov

One successful strategy involves the palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds. oup.comresearchgate.netoup.com In this process, the aryl trifluoroacetate (B77799) acts as an electrophilic partner. The proposed catalytic cycle involves the oxidative addition of the C-O bond of the ester to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the aryl trifluoromethyl ketone. oup.comresearchgate.net

Another approach utilizes trifluoromethyl ketone N-tosylhydrazones, which can be coupled with terminal alkynes in a copper(I)-catalyzed reaction. acs.org This transformation proceeds through the formation of a copper carbene intermediate, followed by migratory insertion and β-fluoride elimination to afford 1,1-difluoro-1,3-enyne derivatives. This reaction showcases the use of the trifluoromethyl group as a source for a difluoromethylene group. acs.org

Furthermore, trifluoromethylated alkenes can participate in palladium-catalyzed Mizoroki-Heck reactions with aromatic halides, providing a direct route to β-trifluoromethylstyrenes. mdpi.com These examples highlight the versatility of trifluoromethyl ketones and related structures as reactive partners in constructing complex molecular architectures.

Elimination Reactions (E1, E2, E1cB)

The elimination reactions of trifluoromethyl ketones, including this compound, are governed by the interplay of substrate structure, the nature of the leaving group, and the reaction conditions, particularly the strength of the base employed. The strongly electron-withdrawing trifluoromethyl group plays a pivotal role in influencing the reaction pathway, primarily by increasing the acidity of the α-protons. This section explores the mechanistic possibilities of E1, E2, and E1cB reactions for such ketones.

General Principles of Elimination Reactions:

E1 (Elimination, Unimolecular): This two-step mechanism involves the initial departure of a leaving group to form a carbocation intermediate, which is subsequently deprotonated by a weak base to form a double bond. E1 reactions are favored by good leaving groups, stable carbocation intermediates (tertiary > secondary), and weak bases. libretexts.org The rate of an E1 reaction is dependent only on the concentration of the substrate.

E2 (Elimination, Bimolecular): This is a one-step, concerted mechanism where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com

E1cB (Elimination, Unimolecular, Conjugate Base): This two-step mechanism is initiated by the deprotonation of the substrate by a base to form a carbanion intermediate (the conjugate base). In the second step, the leaving group departs. This pathway is favored when the substrate has acidic protons and a poor leaving group. wikipedia.orgsiue.edu The presence of an electron-withdrawing group, such as a carbonyl or a trifluoromethyl group, can stabilize the carbanion intermediate, making the E1cB mechanism more likely. nih.gov

Mechanistic Considerations for this compound and Related Trifluoromethyl Ketones:

For a substrate like this compound with a suitable leaving group on the β-carbon (C3), the trifluoromethyl group significantly influences the acidity of the α-protons (on C1, though there are none, and on C3). This enhanced acidity makes the formation of a carbanion at the C3 position more favorable under basic conditions.

E1 and E2 Pathways: While theoretically possible, E1 and E2 mechanisms are less likely to be the dominant pathways for β-substituted trifluoromethyl ketones, especially with poor leaving groups. An E1 mechanism would be disfavored due to the destabilizing effect of the electron-withdrawing trifluoromethyl group on an adjacent carbocation. An E2 mechanism, while possible with a strong base, would compete with the E1cB pathway, which is facilitated by the acidic α-proton.

The E1cB Pathway: The E1cB mechanism is a highly plausible pathway for the elimination reactions of β-substituted trifluoromethyl ketones. The electron-withdrawing nature of the trifluoromethyl group stabilizes the intermediate carbanion, making this a lower-energy pathway compared to E1 and E2, particularly when a poor leaving group is involved.

Detailed Research Findings: A Case Study

The researchers observed large primary deuterium (B1214612) KIEs when the proton at the C3 position was replaced with deuterium, indicating that the C-H bond is broken in the rate-determining step. This finding effectively rules out a classic E1 mechanism where the leaving group departs in the slow step. lookchem.com

Furthermore, the study found that the fluorine KIE was close to unity, suggesting that the C-F bond is not broken in the rate-determining step. This is a key piece of evidence against a concerted E2 mechanism, where both C-H and C-F bond breaking would contribute to the rate-determining step. lookchem.com The combination of a large primary deuterium KIE and a fluorine KIE near unity strongly supports a stepwise E1cB mechanism where the initial deprotonation is the rate-limiting step. lookchem.com

The kinetic isotope effects observed in the base-promoted HF elimination from 4-fluoro-4-(4-nitrophenyl)butan-2-one are presented in the table below.

| Base | Primary Deuterium KIE (kH/kD) at C3 | C4-Secondary Deuterium KIE | Leaving Group Fluorine KIE |

| Formate | 3.2 | 1.038 | 1.0037 |

| Acetate (B1210297) | 3.7 | 1.050 | 1.0047 |

| Imidazole | 7.5 | 1.014 | 1.0013 |

| Data sourced from a study on the base-promoted HF elimination from 4-fluoro-4-(4-nitrophenyl)butan-2-one. lookchem.com |

These findings for a β-fluoroketone strongly suggest that a compound like this compound, if it were to have a suitable leaving group at the C3 position, would likely undergo elimination via an E1cB mechanism under basic conditions. The trifluoromethyl group would further enhance the acidity of the C3 proton, making this pathway even more favorable.

Applications of 1,1,1 Trifluoroheptan 2 One As a Chemical Building Block and Intermediate

Synthesis of Complex Fluorinated Molecules

While direct examples of the use of 1,1,1-trifluoroheptan-2-one in the synthesis of complex fluorinated molecules are not extensively documented in widely available literature, the reactivity of the trifluoromethyl ketone moiety makes it a potentially valuable synthon. In general, trifluoromethyl ketones are important precursors for constructing molecules with trifluoromethyl groups, which can enhance properties such as metabolic stability and binding affinity. The synthetic utility of analogous trifluoromethyl ketones suggests that this compound could serve as a starting material for various transformations, including aldol (B89426) reactions, Wittig-type olefinations, and nucleophilic additions to the carbonyl group, to build more complex fluorinated structures.

Construction of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in bioactive compounds. Trifluoromethyl ketones are key starting materials for the construction of various heterocyclic rings.

The general synthesis of fluorinated five- and six-membered heterocycles often involves the condensation of a 1,3-dicarbonyl compound or a related synthon with a suitable dinucleophile. While specific examples utilizing this compound are not readily found, its chemical structure lends itself to such synthetic strategies. For instance, trifluoromethyl-β-diketones, which can be synthesized from trifluoromethyl ketones, are common precursors for pyrazoles and pyridines.

Pyrazoles: The condensation of a β-diketone with hydrazine (B178648) or its derivatives is a classic method for pyrazole (B372694) synthesis. nih.govacs.org It is plausible that this compound could be first converted to a 1,3-dicarbonyl compound, which would then undergo cyclization with hydrazine to yield a trifluoromethyl- and pentyl-substituted pyrazole.

Furans: The Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. Synthetic routes that could convert this compound into a 1,4-dicarbonyl intermediate would open a pathway to the corresponding substituted furans.

Pyridines: Substituted pyridines can be prepared through various condensation reactions. For example, the Hantzsch pyridine (B92270) synthesis utilizes a β-ketoester, an aldehyde, and ammonia. This compound could potentially be elaborated into a suitable β-ketoester for this purpose.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, analogous to the furan synthesis, employs a 1,4-dicarbonyl compound and a primary amine or ammonia.

The synthesis of more complex, challenging N-heterocycles containing fluorine is an active area of research. These structures are often sought after for their potential as novel therapeutic agents. The development of new synthetic methodologies is crucial for accessing these complex scaffolds. While direct applications of this compound in this area are not widely reported, its potential as a building block can be inferred from the general reactivity of trifluoromethyl ketones. The introduction of the trifluoromethyl group can significantly influence the electronic properties of the resulting heterocycle, which can be advantageous for biological activity.

Preparation of Fluorinated Carbocycles and Lactones

The synthesis of fluorinated carbocycles and lactones is important for the development of new materials and pharmaceuticals. Trifluoromethyl ketones can serve as precursors to these structures through various synthetic transformations. For instance, the asymmetric reduction of a diketone containing a trifluoromethyl group can lead to a chiral hydroxy ketone, a precursor to chiral lactones. While specific examples starting from this compound are not prominent in the literature, the general principles of organic synthesis suggest its potential utility in this area.

Generation of Chiral Amines and Carbinols

Chiral amines and carbinols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. The asymmetric reduction of ketones and the reductive amination of ketones are powerful methods for their preparation.

Chiral Carbinols: The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. Various catalytic systems, including those based on ruthenium and iridium, are known to effectively reduce ketones with high enantioselectivity. The application of such catalysts to this compound would be expected to yield the corresponding chiral 1,1,1-trifluoroheptan-2-ol.

Chiral Amines: Reductive amination is a versatile method for converting ketones into amines. wikipedia.org This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, followed by its reduction to the target amine. The use of a chiral amine source or a chiral catalyst can lead to the formation of enantiomerically enriched amines. The reductive amination of this compound would provide a direct route to the corresponding chiral or racemic trifluoromethylated amine.

Precursors in Polymer Chemistry and Material Science

A significant application of a derivative of this compound is in the field of polymer chemistry and material science. Specifically, 7-Bromo-1,1,1-trifluoroheptan-2-one (B3148482) serves as a key monomer in the synthesis of advanced polymer materials, particularly for use in alkaline membrane fuel cells (AMFCs). nih.govacs.orgrsc.orgolemiss.edumdpi.com

These polymers, often poly(arylene alkylene)s, are synthesized via a Friedel-Crafts polyhydroxyalkylation reaction. In this process, 7-bromo-1,1,1-trifluoroheptan-2-one is copolymerized with aromatic monomers such as biphenyl (B1667301) or p-terphenyl (B122091) in the presence of a superacid catalyst like trifluoromethanesulfonic acid (TFSA). acs.orgrsc.orgolemiss.edumdpi.com The resulting polymer possesses a bromopentyl side chain originating from the bromo-functionalized ketone.

This bromoalkyl group serves as a convenient handle for subsequent quaternization reactions, where it is converted into a quaternary ammonium (B1175870) group by reacting with a tertiary amine. This quaternization step introduces cationic functionalities into the polymer, rendering it an anion conductor. The resulting anion exchange membranes (AEMs) are crucial components of AMFCs, facilitating the transport of hydroxide (B78521) ions.

The incorporation of the trifluoromethyl group from the original ketone monomer can enhance the chemical and thermal stability of the resulting polymer, which is a desirable property for materials used in fuel cells. Research has shown that AEMs derived from 7-bromo-1,1,1-trifluoroheptan-2-one exhibit excellent alkaline durability and high ion conductivity, leading to promising fuel cell performance. rsc.org

Below is a table summarizing some of the polymer properties derived from 7-Bromo-1,1,1-trifluoroheptan-2-one.

| Polymer System | Monomers | Key Properties of Resulting Membrane | Application |

| Branched poly(arylene alkylene) | 7-Bromo-1,1,1-trifluoroheptan-2-one, biphenyl, 1,3,5-triphenylbenzene | Suppressed water absorption, good swelling resistance, high ion conductivity, excellent alkaline durability | Anion Exchange Membranes for Fuel Cells rsc.org |

| Poly(biphenyl alkylene) | 7-Bromo-1,1,1-trifluoroheptan-2-one, biphenyl | Good solubility, forms tough and flexible membranes | Anion Exchange Membranes for Fuel Cells mdpi.com |

| Long side-chain poly(phenyl alkylene)s | 7-Bromo-1,1,1-trifluoroheptan-2-one, p-terphenyl or m-terphenyl | Variable ion exchange capacities, good solubility in polar organic solvents | Anion Exchange Membranes for Fuel Cells acs.org |

Synthesis of Polymers with Stable Catonic Pendant Groups

The synthesis of polymers featuring stable cationic pendant groups is a significant area of materials science, with applications ranging from antimicrobial surfaces to gene delivery vectors. Cationic charges are typically introduced by incorporating quaternary ammonium, phosphonium, or sulfonium (B1226848) moieties into the polymer structure.

While direct polymerization of this compound to form such polymers is not a documented pathway, it can serve as a precursor in a multi-step synthesis. The general strategy would involve the chemical modification of this compound to introduce a polymerizable group (like a vinyl or acrylic moiety) and a functional group that can be converted into a cationic center.

One hypothetical pathway could involve:

Functionalization of the alkyl chain: Modification of the heptanone backbone, for instance, through alpha-halogenation, could introduce a reactive site.

Introduction of a precursor to the cationic group: A nucleophilic substitution reaction could then be employed to attach a tertiary amine.

Monomer Synthesis: Further reaction, for example, a Wittig reaction at the ketone carbonyl, could introduce a polymerizable double bond.

Polymerization and Quaternization: The resulting monomer could then be polymerized, followed by quaternization of the tertiary amine to yield the desired polymer with stable cationic pendant groups.

The presence of the trifluoromethyl group is anticipated to influence the properties of the resulting polymer, potentially enhancing its thermal stability and altering its solubility characteristics.

Role as Ion Exchange Agents

Ion exchange agents are materials that can exchange ions between a solid phase (the agent) and a liquid phase. They are widely used in water purification, chemical synthesis, and analytical chemistry. These agents typically consist of a polymeric matrix with covalently bound charged functional groups.

Direct application of this compound as an ion exchange agent is unlikely due to its molecular nature and lack of inherent ion-exchange capabilities. However, it could be a valuable starting material for the synthesis of more complex molecules or polymers that do possess these properties.

For instance, a derivative of this compound, such as 7-Bromo-1,1,1-trifluoroheptan-2-one, can be converted into a quaternary ammonium salt. Such salts, particularly if they are part of a larger, insoluble polymeric structure, could function as anion exchange resins. The trifluoromethyl group would likely impart increased chemical and thermal stability to the resin.

The general synthetic approach to prepare such an ion exchange resin could involve:

Synthesis of a functionalized monomer: Starting from this compound, a derivative containing both a polymerizable group and a precursor to an ionic group would be synthesized.

Polymerization: The functionalized monomer would then be copolymerized with a cross-linking agent (such as divinylbenzene) to create an insoluble polymer network.

Introduction of Ionic Groups: The final step would involve the chemical modification of the polymer to introduce the ion-exchange sites, for example, by sulfonation to create a cation exchange resin or by amination and subsequent quaternization for an anion exchange resin.

Integration into Multi-Step Synthetic Sequences

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. This compound, with its ketone functionality and trifluoromethyl group, can be a versatile intermediate in such sequences.

The carbonyl group of this compound can undergo a wide range of chemical transformations, including:

Reduction: To form the corresponding secondary alcohol, 1,1,1-Trifluoroheptan-2-ol.

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form tertiary alcohols.

Wittig Reaction: To convert the carbonyl group into a carbon-carbon double bond.

Reductive Amination: To form various amines.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent carbonyl group, making it more susceptible to nucleophilic attack. This property can be exploited to achieve selective transformations in a multi-step synthesis. For example, in a molecule with multiple carbonyl groups, the one adjacent to the trifluoromethyl group may react preferentially.

Furthermore, the trifluoromethyl group itself is generally stable to many reaction conditions, allowing for extensive modifications of other parts of the molecule without affecting this moiety. This stability makes this compound a useful building block for introducing a trifluoromethyl group into a target molecule, which can be desirable for enhancing properties such as metabolic stability and lipophilicity in pharmaceutical and agrochemical compounds.

Advanced Spectroscopic Characterization and Computational Studies

In-depth Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Advanced spectroscopic techniques are indispensable for confirming the molecular structure of 1,1,1-Trifluoroheptan-2-one and for probing the subtle mechanistic details of its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of fluorinated ketones like this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes to investigate its structure and dynamics, particularly the keto-enol tautomerism. researchgate.netresearchgate.net Although ketones generally favor the keto form, the presence of the electron-withdrawing trifluoromethyl group can influence the equilibrium. masterorganicchemistry.com

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. In the dominant keto form of this compound, distinct signals would be expected for the protons on the pentyl chain. The chemical shifts are influenced by their proximity to the carbonyl and trifluoromethyl groups. vscht.cz The enol tautomer, if present, would show a characteristic signal for the enolic hydroxyl proton and a vinyl proton. acs.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon framework. udel.edu The carbonyl carbon of the keto form typically appears at a downfield chemical shift (>200 ppm). oregonstate.edu The carbon of the trifluoromethyl group is also readily identifiable and exhibits coupling with the fluorine atoms. blogspot.com In the enol form, the carbonyl carbon signal is replaced by signals for the sp²-hybridized carbons of the double bond. udel.edu Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling. blogspot.com However, strong and long-range fluorine-carbon couplings can still result in complex splitting patterns. blogspot.commagritek.com

¹⁹F NMR Spectroscopy : As ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. wikipedia.orgalfa-chemistry.com this compound would exhibit a single resonance for the three equivalent fluorine atoms of the CF₃ group. huji.ac.ilthermofisher.com The chemical shift of this signal is characteristic of the trifluoromethyl ketone moiety, typically appearing in a range of -70 to -80 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The position of this signal can be sensitive to the solvent and the tautomeric equilibrium, providing a powerful tool for studying the keto-enol interconversion. researchgate.net

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | ~0.9 (t, 3H, CH₃) ~1.3-1.6 (m, 4H, CH₂CH₂) ~2.5 (t, 2H, CH₂CO) | Signals correspond to the pentyl chain; coupling patterns (t=triplet, m=multiplet) arise from spin-spin coupling with adjacent protons. |

| ¹³C | ~205 (q, C=O) ~117 (q, CF₃) ~40 (t, CH₂CO) ~20-30 (t, CH₂CH₂CH₂) ~14 (s, CH₃) | The carbonyl and CF₃ carbons show characteristic quartets (q) due to coupling with the three fluorine atoms. Other signals are singlets (s) or triplets (t) in off-resonance decoupled spectra. oregonstate.edublogspot.com |

| ¹⁹F | -70 to -80 | A single signal for the three equivalent fluorine atoms is expected. alfa-chemistry.comucsb.edu |

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. wikipedia.org In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺•), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org

The fragmentation of ketones is well-documented. libretexts.org A common fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this could lead to the loss of the pentyl radical or the trifluoromethyl group.

Loss of the pentyl group (•C₅H₁₁) : This would result in a fragment ion [CF₃CO]⁺ at m/z 97.

Loss of the trifluoromethyl radical (•CF₃) : This would lead to the formation of the [C₅H₁₁CO]⁺ acylium ion at m/z 99.

Another significant fragmentation process for ketones with longer alkyl chains is the McLafferty rearrangement. youtube.com This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the α,β-carbon bond. This would result in the loss of butene (C₄H₈) and the formation of a radical cation of 1,1,1-trifluoroacetone (B105887) enol at m/z 114.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 182 | [C₇H₁₁F₃O]⁺• | Molecular Ion (M⁺•) |

| 114 | [C₃H₃F₃O]⁺• | McLafferty Rearrangement |

| 99 | [C₆H₁₁O]⁺ | α-cleavage (Loss of •CF₃) |

| 97 | [C₂F₃O]⁺ | α-cleavage (Loss of •C₅H₁₁) |

| 69 | [CF₃]⁺ | Fragmentation of the molecular ion |

UV-Visible spectroscopy can be employed to study the keto-enol tautomerism of β-dicarbonyl compounds and related ketones. researchgate.netresearchgate.net The keto form typically exhibits a weak n→π* transition at a longer wavelength (around 270-300 nm). researchgate.net The enol form, with its conjugated π-system (C=C-C=O), shows a much stronger π→π* transition at a shorter wavelength (around 240-270 nm). researchgate.net By analyzing the absorption bands in different solvents, information about the position of the tautomeric equilibrium can be obtained. nih.gov For simple ketones like this compound, the equilibrium heavily favors the keto form, so the π→π* transition of the enol may be difficult to observe. masterorganicchemistry.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. upi.edu The spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl group, the C-F bonds, and the C-H bonds of the alkyl chain. thermofisher.comresearchgate.net

C=O Stretch : A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the region of 1715-1780 cm⁻¹. The presence of the electronegative trifluoromethyl group typically shifts this absorption to a higher wavenumber compared to a non-fluorinated ketone. researchgate.net

C-F Stretches : Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are expected in the range of 1100-1350 cm⁻¹. ucdavis.edu

C-H Stretches : Absorption bands for the sp³ C-H stretching of the pentyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C-H Bends : Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region. libretexts.org

The presence of the enol tautomer could be identified by a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1640-1680 cm⁻¹). libretexts.org

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings and to investigate transient species and reaction pathways that are difficult to study experimentally. core.ac.uk

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov It is widely used to calculate molecular geometries, reaction energies, and transition state structures, thereby elucidating reaction mechanisms. arxiv.org For this compound, DFT can be used to model various reactions, such as its synthesis via nucleophilic trifluoromethylation of an ester or its participation in subsequent chemical transformations. beilstein-journals.orgbeilstein-journals.org

Calculations can determine the relative energies of reactants, products, intermediates, and transition states. nih.gov For example, DFT could be used to study the keto-enol tautomerism by calculating the relative stabilities of the two forms. It can also model the fragmentation pathways observed in mass spectrometry, helping to confirm the proposed mechanisms. acs.org Hybrid functionals like B3LYP are commonly used for such studies as they provide a good balance between computational cost and accuracy. core.ac.uk

Prediction of Reaction Selectivity and Pathway Energetics

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the selectivity and energetics of reactions involving α-trifluoromethyl ketones like this compound. These theoretical studies allow for the detailed exploration of reaction mechanisms, identification of transition states, and calculation of activation barriers, which are crucial for understanding and predicting chemical outcomes.

The energetics for various reaction pathways can be quantitatively compared. For example, in the formation of α-trifluoromethyl ketones from alkynes and trifluoromethyl radicals, computational modeling has been used to map out the reaction mechanism. researchgate.net These studies calculate the energy barriers for key steps, such as the decomposition of a trifluoromethylsulfonyl radical (an energy barrier of only 5.9 kcal mol⁻¹) and the subsequent addition to the alkyne. researchgate.net Such data is pivotal for optimizing reaction conditions and predicting the formation of desired products versus potential side-products.

Table 1: Calculated Activation Barriers for Reactions Involving Fluorinated Ketones

This table presents representative data from computational studies on related fluorinated compounds to illustrate the principles applied to this compound.

| Reaction Type | Model Compound/Step | Calculated Activation Barrier (kcal mol⁻¹) | Computational Method |

|---|---|---|---|

| Radical Formation | Decomposition of Trifluoromethylsulfonyl Radical | 5.9 | DFT |

| Copper-Catalyzed Addition | Overall Barrier for Feasible Reaction | < 29.0 | DFT with Microkinetic Modeling |

Conformational Analysis and Molecular Dynamics Simulations

The reactivity of this compound is not solely governed by electronics but is also heavily influenced by its three-dimensional structure and conformational dynamics. Conformational analysis, supported by computational methods, reveals that the spatial arrangement of the trifluoromethyl group relative to the carbonyl group can affect orbital overlap and, consequently, the accessibility of the electrophilic carbon. nih.govbeilstein-journals.org

Studies on simpler α-fluoroketones have shown that reactive conformations, where the carbon-halogen bond is orthogonal to the carbonyl group for optimal orbital overlap, can be energetically disfavored. nih.gov This can lead to a lower-than-expected reactivity compared to other halo-ketones, a phenomenon that simple electronegativity arguments would not predict. nih.govbeilstein-journals.org For this compound, the flexible heptyl chain introduces additional degrees of freedom, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. Quantum chemical calculations can map this surface to identify the most stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution, providing insights that are inaccessible through static calculations alone. nih.gov MD simulations can model the explicit interactions between the ketone and solvent molecules, revealing how the solvent shell influences conformational preferences and dynamics. nih.gov By simulating the system over time, researchers can observe conformational transitions, calculate thermodynamic properties, and understand how the molecule explores its conformational space, which is essential for predicting its behavior in a realistic chemical environment. plos.org

Table 2: Key Parameters Investigated in Conformational and MD Studies

This table outlines the typical parameters analyzed in computational studies of flexible molecules like this compound.

| Parameter | Description | Method of Analysis |

|---|---|---|

| Dihedral Angles | Rotation around key single bonds (e.g., C(O)-C(alkyl), C-F) defining the molecular shape. | Potential Energy Surface Scans (DFT), Time-series analysis (MD) |

| Relative Conformational Energies | The energy difference between stable conformers. | DFT, MP2 calculations |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating structural stability over time. | MD Simulation Trajectory Analysis |

| Solvent Distribution Function | Describes the probability of finding solvent molecules at a specific distance from the solute. | MD Simulation Trajectory Analysis |

Development and Application of Computational Models in Organic Reactivity

The unique challenges posed by conformationally flexible and electronically complex fluorinated compounds have spurred the development of specialized computational models. These models aim to provide cost-effective and accurate predictions of reactivity for systems where simpler approaches may fail.

One such advanced protocol combines multiconformer transition state theory (MC-TST) with constrained transition state randomization (CTSR). rsc.org This method is designed to calculate bimolecular rate constants for reactions of conformationally flexible molecules, such as the oxidation of fluorinated ketones by hydroxyl radicals in the atmosphere. rsc.org The protocol has been validated against experimental data for various families of fluorinated oxygenated volatile organic compounds (OVOCs), showing agreement typically within a factor of two. rsc.org Such models are crucial for assessing the atmospheric impact and environmental fate of industrial chemicals.

Future Research Directions and Outlook in Trifluoromethyl Ketone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of trifluoromethyl ketones. This includes the use of non-toxic reagents, milder reaction conditions, and catalytic approaches. The utilization of fluoroform as a direct and atom-economical source of the trifluoromethyl group is a particularly promising area of investigation. beilstein-journals.org

Exploration of Undiscovered Reactivity Modes

While the fundamental reactivity of trifluoromethyl ketones is well-understood, there is still potential for the discovery of new and unexpected reaction pathways. This could involve the development of novel catalytic systems that enable previously inaccessible transformations or the exploration of reactions under unconventional conditions.

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry and automated synthesis platforms to the preparation and transformation of trifluoromethyl ketones offers numerous advantages, including improved safety, scalability, and reproducibility. acs.orgmit.edueuropa.eu Continuous flow processes can enable the use of hazardous reagents and high-energy intermediates with greater control, opening up new avenues for synthesis.

Expansion of Applications in Specialized Materials and Advanced Organic Synthesis

The unique properties conferred by the trifluoromethyl group make these ketones attractive building blocks for the design of new materials with tailored functionalities. Research into their incorporation into polymers, liquid crystals, and other advanced materials is an area of growing interest. In organic synthesis, the development of new synthetic methods starting from trifluoromethyl ketones will continue to provide access to a wider range of complex fluorinated molecules.

Harnessing Fluorine's Influence on Molecular Properties for Rational Design (excluding biological/medicinal properties and applications)

A deeper understanding of how the trifluoromethyl group influences molecular properties such as conformation, electronics, and intermolecular interactions will enable the rational design of molecules with specific characteristics. This knowledge can be applied to the development of new catalysts, ligands, and materials with enhanced performance, focusing solely on their chemical and physical attributes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1-trifluoroheptan-2-one, and what are their comparative advantages?

- Methodological Answer : The compound is synthesized via superacid-catalyzed Friedel-Crafts polycondensation, as demonstrated in the preparation of poly(biphenyl alkylene) membranes. This method employs trifluoromethanesulfonic acid (TFSA) and 7-bromo-1,1,1-trifluoroheptan-2-one as intermediates . Alternative routes involve deprotection steps using hydrochloric acid to yield derivatives with >90% purity, validated by H NMR analysis . Key considerations include solvent choice (e.g., tetrahydrofuran for functionalization) and temperature control to avoid side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 500 MHz in DO) is critical for verifying ketone functionality and purity, as shown in studies of trifluoromethylketone derivatives . Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) confirm molecular weight (e.g., CHFO, MW 168.16 g/mol) . Gas chromatography-mass spectrometry (GC-MS) can detect trace impurities in synthetic batches.

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer : The compound should be stored in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the trifluoromethyl group. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended to assess degradation kinetics. Ethanol solutions of related trifluoromethylketones show stability for ≥6 months at −20°C .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the ketone toward nucleophilic attack. Kinetic studies using F NMR can track fluorine environment changes during reactions. Computational modeling (e.g., DFT calculations) helps predict regioselectivity in reactions with amines or thiols . Experimental validation via Hammett plots or isotopic labeling (e.g., C) may resolve ambiguities in proposed mechanisms.

Q. How can computational chemistry optimize reaction conditions for derivatizing this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and energy barriers for reactions like Friedel-Crafts alkylation. Solvent effects are analyzed using the Conductor-like Polarizable Continuum Model (CPCM). These models guide experimental parameters (e.g., catalyst loading, reaction time) to improve yields .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting in H NMR signals) may arise from conformational isomerism or residual solvents. Strategies include:

- Repeating synthesis under anhydrous conditions.

- Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Cross-validating with X-ray crystallography for solid derivatives .

Q. What role does this compound play in advanced materials, such as anion exchange membranes (AEMs)?

- Methodological Answer : The compound serves as a precursor in synthesizing brominated intermediates (e.g., 7-bromo-1,1,1-trifluoroheptan-2-one), which are functionalized into quaternary ammonium-containing polymers for AEMs. Electrochemical stability testing (e.g., cyclic voltammetry in alkaline media) evaluates membrane durability for water electrolysis applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.